N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a benzodioxine ring, and a carbamothioyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multiple steps, including the formation of the benzoxazole and benzodioxine rings, followed by the introduction of the carbamothioyl group. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxazole and benzodioxine rings play a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. The carbamothioyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
- N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide
- N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-N’-butyrylthiourea
- 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6g/mol |
IUPAC Name |
N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C27H25N3O4S/c1-27(2,3)18-7-4-16(5-8-18)25-29-20-15-19(9-11-21(20)34-25)28-26(35)30-24(31)17-6-10-22-23(14-17)33-13-12-32-22/h4-11,14-15H,12-13H2,1-3H3,(H2,28,30,31,35) |
InChI Key |
ALFRLEOUXZLICW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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